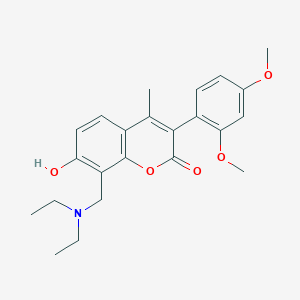
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of coumarins, which are known for their therapeutic potential, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H27NO5 with a molecular weight of approximately 393.47 g/mol. Its structural features include a diethylamino group and methoxy substituents on the phenyl ring, which contribute to its biological efficacy.
Antibacterial Activity
Research indicates that coumarin derivatives exhibit significant antibacterial properties. In a study assessing various coumarin derivatives synthesized via the Duff reaction, it was found that many compounds demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals, thus potentially reducing oxidative stress in biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compounds .
Case Studies
- Antibacterial Screening : A series of synthesized coumarin derivatives were screened for antibacterial activity using broth dilution methods. Results indicated that modifications at the C8 position significantly enhanced antibacterial efficacy.
- Antioxidant Assays : Various assays such as DPPH radical scavenging were employed to evaluate the antioxidant potential, revealing that compounds with hydroxyl groups exhibited superior activity.
Data Table: Biological Activity Summary
属性
IUPAC Name |
8-(diethylaminomethyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-24(7-2)13-18-19(25)11-10-16-14(3)21(23(26)29-22(16)18)17-9-8-15(27-4)12-20(17)28-5/h8-12,25H,6-7,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZFBNUAXNITAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=C(C=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














